[4-(Dimethylamino)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)phenyl]methanesulfonyl chloride: is an organic compound with the molecular formula C9H12ClNO2S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into molecules. This compound is particularly valuable in the field of medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(Dimethylamino)phenyl]methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[4-(Dimethylamino)phenyl]methanol+SOCl2→[4-(Dimethylamino)phenyl]methanesulfonyl chloride+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [4-(Dimethylamino)phenyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent to introduce sulfonyl groups into other molecules, which can then undergo further oxidation or reduction.
Coupling Reactions: It can participate in coupling reactions to form sulfonamides, sulfonate esters, and other sulfonyl-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Thioethers: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Sulfonamides: Used in the preparation of sulfonamide-based drugs and agrochemicals.
Material Science: Utilized in the synthesis of sulfonated polymers and resins.
Biology and Medicine:
Drug Development: Acts as a key intermediate in the synthesis of pharmaceuticals, particularly those with sulfonamide functional groups.
Bioconjugation: Used to modify biomolecules for various applications, including drug delivery and diagnostic assays.
Industry:
Polymer Production: Employed in the production of specialty polymers with sulfonyl functionalities.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of [4-(Dimethylamino)phenyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and thioether products. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
[4-(Dimethylamino)phenyl]methanol: The precursor to [4-(Dimethylamino)phenyl]methanesulfonyl chloride.
[4-(Dimethylamino)phenyl]methanesulfonamide: A product formed by the reaction of this compound with ammonia or amines.
[4-(Dimethylamino)phenyl]methanesulfonate esters: Formed by the reaction with alcohols.
Uniqueness:
Reactivity: The sulfonyl chloride group in this compound is more reactive compared to the hydroxyl group in [4-(Dimethylamino)phenyl]methanol, making it a versatile reagent in organic synthesis.
Versatility: It can be used to introduce sulfonyl groups into a wide range of molecules, making it valuable in various fields such as medicinal chemistry, material science, and industrial chemistry.
Eigenschaften
CAS-Nummer |
1196153-74-8 |
---|---|
Molekularformel |
C9H12ClNO2S |
Molekulargewicht |
233.71 |
IUPAC-Name |
[4-(dimethylamino)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)9-5-3-8(4-6-9)7-14(10,12)13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
BAKSCWBYTUGUBM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CS(=O)(=O)Cl |
Synonyme |
(4-(Dimethylamino)phenyl)methanesulfonyl Chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.